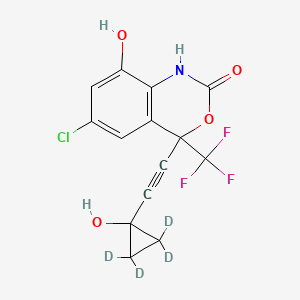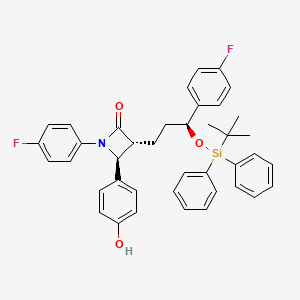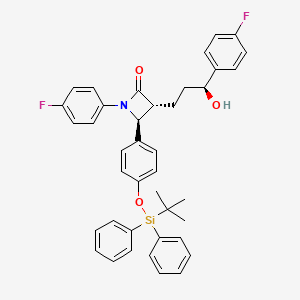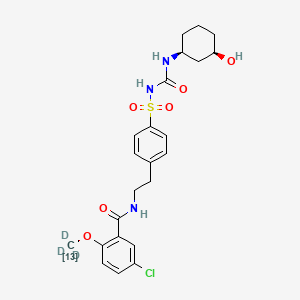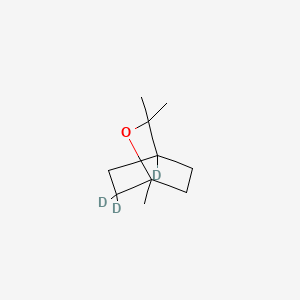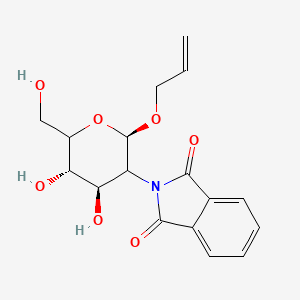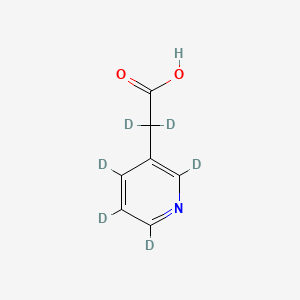
Flufenamic Acid-d4
Übersicht
Beschreibung
Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .
Molecular Structure Analysis
This compound has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .
Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMF, DMSO, and methanol .
Wissenschaftliche Forschungsanwendungen
Ion Channel Modulation
Flufenamic acid (FFA) is recognized for its role in ion channel modulation. Initially noted for its anti-inflammatory properties, later research revealed its ability to affect various ion channels, including non-selective cation channels, chloride channels, and potassium, calcium, and sodium channels. Its rapid effect development and reversibility make it a valuable tool in ion channel research, although caution is needed due to its broad spectrum of targets (Guinamard, Simard, & Del Negro, 2013).
Osteogenic Differentiation Enhancement
FFA has been shown to enhance osteogenic differentiation of mesenchymal stem cells (MSCs) at low concentrations, both in vitro and in vivo. This effect is achieved by inhibiting the NF-κB signaling pathway, suggesting potential applications in bone tissue engineering or treatments for osteoporosis (Liu et al., 2019).
Enhancing Water Solubility
Research has focused on improving the water solubility of flufenamic acid by creating solid dispersions with polyethylene glycol (PEG). This approach can enhance solubility and potentially improve drug delivery and efficacy (Ibolya et al., 2011).
Antibacterial and Antibiofilm Effects
FFA demonstrates antibacterial and antibiofilm effects against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights its potential as a therapeutic compound against MRSA infections and in antimicrobial coatings for implants and surgical devices (Zhang et al., 2020).
Electrochemical Sensing Applications
Studies have developed an electrochemical sensor based on ruthenium-doped TiO2 nanoparticles for the determination of flufenamic acid. This advancement could have implications for drug monitoring and analysis in biological samples (Shetti et al., 2017).
Wound Healing Applications
Collagen-dextran sponges loaded with flufenamic acid have been investigated for potential use in treating burn wounds. The sponges showed promising fluid uptake ability and controlled drug release, indicating potential for use as burn dressings (Ghica et al., 2017).
Adipogenic Differentiation Inhibition
FFA has been found to inhibit adipogenic differentiation of MSCs, potentially through the PI3K/AKT signaling pathway. This suggests its application in tissue engineering and diseases related to excessive adipogenic differentiation of MSCs (Liu et al., 2020).
Wirkmechanismus
Target of Action
Flufenamic Acid-d4, like its non-deuterated counterpart Flufenamic Acid, primarily targets several proteins and receptors in the body. The primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.
Mode of Action
This compound acts by inhibiting the cyclooxygenase (COX) enzymes , which are involved in the synthesis of prostaglandins, compounds that play key roles in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . It also modulates ion channels, blocking chloride channels and L-type Ca 2+ channels, modulating non-selective cation channels (NSC), and activating K+ channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of other prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation.
Pharmacokinetics
This compound, similar to Flufenamic Acid, is extensively protein-bound and is metabolized primarily through hydroxylation and glucuronidation . The elimination half-life is approximately 3 hours , and it is excreted via the urine (50%) and feces (36%) . The presence of a trifluoromethyl group in this compound is known to often improve the pharmacokinetics and bioavailability of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and pain due to its inhibition of prostaglandin synthesis . It has also been found to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation, improving survival and neurologic outcome, reducing neuropathological injuries, attenuating brain edema, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain polymers can stabilize Flufenamic Acid in both amorphous and metastable forms, inhibiting polymorphic transitions . This can have implications for the drug’s stability and efficacy. Furthermore, the chemical substitution of the polymer plays a more significant role in directing polymorphic transitions than the viscosity .
Safety and Hazards
Zukünftige Richtungen
Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of this compound to improve the prognosis for cardiac arrest victims who are successfully resuscitated .
Biochemische Analyse
Biochemical Properties
Flufenamic Acid-d4, like its parent compound Flufenamic Acid, is known to interact with various enzymes and proteins. It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is also known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve survival and neurologic outcome in mice after successful cardiopulmonary resuscitation . It was effective in reducing neuropathological injuries, attenuating brain edema, lessening the leakage of IgG and Evans blue dye, restoring tight junction protein expression, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is reported to block the TRPM4 channel with high potency . This action is believed to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, in a study on mice subjected to cardiac arrest/cardiopulmonary resuscitation, this compound was administered once daily . The study found that it was effective in improving survival and neurologic outcome, reducing neuropathological injuries, and attenuating brain edema .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on rats, a relatively high dose of Flufenamic Acid was assessed for its efficacy and safety . The study found that the high dose did not prevent the occurrence of status epilepticus nor affect brain glucose hypometabolism .
Metabolic Pathways
Its parent compound, Flufenamic Acid, is known to undergo extensive metabolism, including hydroxylation and glucuronidation .
Transport and Distribution
Its parent compound, Flufenamic Acid, is known to be extensively protein-bound .
Subcellular Localization
Its parent compound, Flufenamic Acid, is known to interact with various subcellular structures, including enzymes and proteins located in different cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Flufenamic Acid-d4 can be achieved through the deuteration of Flufenamic Acid, which involves the replacement of four hydrogen atoms with deuterium atoms. This can be accomplished using a deuterating reagent, such as lithium aluminum deuteride (LiAlD4), which is capable of selectively replacing hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Flufenamic Acid", "Lithium Aluminum Deuteride (LiAlD4)", "Anhydrous Diethyl Ether" ], "Reaction": [ "Step 1: Dissolve Flufenamic Acid (1.0 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.", "Step 2: Add lithium aluminum deuteride (2.0 g) to the reaction mixture and stir the solution at room temperature for 1 hour.", "Step 3: Heat the reaction mixture to reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and carefully add 5% hydrochloric acid (50 mL) dropwise to quench the reaction.", "Step 5: Extract the organic layer with diethyl ether (3 x 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (50 mL).", "Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Flufenamic Acid-d4 as a white solid (yield: ~70%)." ] } | |
CAS-Nummer |
1185071-99-1 |
Molekularformel |
C14H10F3NO2 |
Molekulargewicht |
285.259 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
InChI-Schlüssel |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Synonyme |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



